N-Hydroxy-4-nitrophthalimide
Overview
Description
N-Hydroxy-4-nitrophthalimide is an organic compound with the molecular formula C8H4N2O5. It is a red crystalline powdery solid . This compound is known for its role in organic synthesis, particularly as a mediator in oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-4-nitrophthalimide can be synthesized through the nitration of phthalimide. The procedure involves adding fuming nitric acid to concentrated sulfuric acid, followed by the addition of commercial phthalimide while maintaining the temperature between 10°C and 15°C . The reaction mixture is then allowed to warm to room temperature and left overnight. The crude nitration product is filtered, washed with ice water, and purified by crystallization from ethyl alcohol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration processes similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-4-nitrophthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is particularly noted for its ability to facilitate the transfer of nitro and hydroxy groups, enhancing the efficiency of synthesizing nitro-aromatic compounds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nitric acid, sulfuric acid, and ethyl alcohol for nitration and purification processes . The compound also reacts with carboxylic acids to form redox-active esters, which are applicable to C(sp2)-C(sp3) cross-coupling reactions .
Major Products Formed: The major products formed from reactions involving this compound include nitro-aromatic compounds and redox-active esters . These products are valuable intermediates in various organic synthesis applications.
Scientific Research Applications
N-Hydroxy-4-nitrophthalimide has a wide range of scientific research applications. In chemistry, it is used as a mediator in oxidation reactions and as a precursor for synthesizing nitro-aromatic compounds . In biology and medicine, it is studied for its potential use in developing new pharmaceuticals and therapeutic agents. In the industry, it is utilized in the production of redox-active esters, which are important for cross-coupling reactions in organic synthesis .
Mechanism of Action
The mechanism by which N-Hydroxy-4-nitrophthalimide exerts its effects involves the transfer of nitro and hydroxy groups. This transfer enhances the efficiency of synthesizing nitro-aromatic compounds by facilitating the formation of redox-active intermediates . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an oxidizing agent.
Comparison with Similar Compounds
N-Hydroxy-4-nitrophthalimide can be compared with other similar compounds such as N-Hydroxyphthalimide and N-Hydroxy-1,8-naphthalimide . These compounds share similar structural motifs and functional groups but differ in their specific reactivity and applications. For example, N-Hydroxyphthalimide is also used in oxidation reactions but has different redox potentials and reaction conditions compared to this compound . N-Hydroxy-1,8-naphthalimide, on the other hand, is used in the synthesis of redox-active esters and has unique properties that make it suitable for specific cross-coupling reactions .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to facilitate the transfer of nitro and hydroxy groups makes it a valuable mediator in various chemical reactions. The compound’s unique properties and reactivity distinguish it from similar compounds, highlighting its importance in scientific research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-5-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKACMVMZUIQKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466506 | |
Record name | N-Hydroxy-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105969-98-0 | |
Record name | N-Hydroxy-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxy-4-nitrophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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